molecular formula C17H20N2O3 B5419263 1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea

1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea

Cat. No.: B5419263
M. Wt: 300.35 g/mol
InChI Key: LOVBVOVYUWJATN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a 2,5-dimethoxyphenyl ring and a 1-phenylethyl group

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12(13-7-5-4-6-8-13)18-17(20)19-15-11-14(21-2)9-10-16(15)22-3/h4-12H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVBVOVYUWJATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea typically involves the reaction of 2,5-dimethoxyaniline with phenylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)ethylamine: A related compound with similar structural features but different functional groups.

    1-(2,5-Dimethoxyphenyl)methylamine: Another related compound with a methyl group instead of a phenylethyl group.

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(1-phenylethyl)urea is unique due to the presence of both the 2,5-dimethoxyphenyl ring and the 1-phenylethyl group attached to the urea functional group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

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